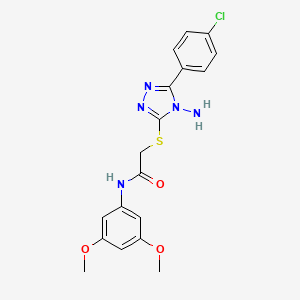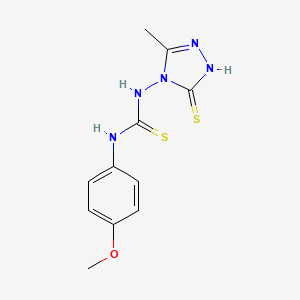![molecular formula C23H21N3O4S B12027169 [4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12027169.png)
[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(E)-(fenilcarbamotioilhidrazinilideno)metil]fenil] 3,4-dimetoxi benzoato es un compuesto orgánico complejo con aplicaciones potenciales en varios campos científicos. Este compuesto presenta una estructura única que incluye un grupo fenilcarbamotioilhidrazinilideno y un grupo dimetoxi benzoato, convirtiéndolo en un tema de interés para investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [4-[(E)-(fenilcarbamotioilhidrazinilideno)metil]fenil] 3,4-dimetoxi benzoato típicamente involucra múltiples pasos, comenzando con la preparación del precursor fenilcarbamotioilhidrazina. Este precursor luego se hace reaccionar con un aldehído apropiado para formar el intermedio hidrazona. El paso final implica la esterificación de la hidrazona con ácido 3,4-dimetoxi benzoico en condiciones ácidas para producir el compuesto objetivo.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría ampliar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas podrían emplearse para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
[4-[(E)-(fenilcarbamotioilhidrazinilideno)metil]fenil] 3,4-dimetoxi benzoato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como peróxido de hidrógeno o permanganato de potasio, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción que utilizan agentes como borohidruro de sodio o hidruro de aluminio y litio pueden convertir el compuesto en sus derivados de amina o alcohol correspondientes.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno (H₂O₂), permanganato de potasio (KMnO₄)
Reducción: Borohidruro de sodio (NaBH₄), hidruro de aluminio y litio (LiAlH₄)
Sustitución: Agentes halogenantes, nucleófilos como aminas o tioles
Principales productos formados
Oxidación: Sulfóxidos, sulfonas
Reducción: Aminas, alcoholes
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
Química
En química, [4-[(E)-(fenilcarbamotioilhidrazinilideno)metil]fenil] 3,4-dimetoxi benzoato se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología
En la investigación biológica, este compuesto se puede utilizar como una sonda para estudiar las interacciones de enzimas y la unión proteína-ligando. Su capacidad para formar complejos estables con varias biomoléculas lo convierte en una herramienta valiosa para investigar las vías y los mecanismos bioquímicos.
Medicina
En medicina, [4-[(E)-(fenilcarbamotioilhidrazinilideno)metil]fenil] 3,4-dimetoxi benzoato tiene aplicaciones potenciales como agente terapéutico. Su estructura única le permite interactuar con objetivos moleculares específicos, convirtiéndolo en un candidato para el desarrollo de fármacos, particularmente en el tratamiento del cáncer y las enfermedades infecciosas.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como una conductividad mejorada o una resistencia mecánica mejorada. Su versatilidad lo convierte en un componente valioso en el diseño de materiales avanzados para diversas aplicaciones.
Mecanismo De Acción
El mecanismo de acción de [4-[(E)-(fenilcarbamotioilhidrazinilideno)metil]fenil] 3,4-dimetoxi benzoato involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura única del compuesto le permite unirse a estos objetivos con alta afinidad, modulando su actividad y desencadenando vías bioquímicas específicas. Por ejemplo, en las células cancerosas, el compuesto puede inducir la apoptosis o inhibir la proliferación celular al dirigirse a las moléculas de señalización clave involucradas en el crecimiento y la supervivencia celular.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un intermedio químico ampliamente utilizado con aplicaciones en la síntesis de varios compuestos.
Metacrilato de pentabromofenilo: Un monómero utilizado para hacer polímeros de alto índice de refracción para guías de ondas ópticas.
Singularidad
Lo que diferencia a [4-[(E)-(fenilcarbamotioilhidrazinilideno)metil]fenil] 3,4-dimetoxi benzoato de compuestos similares es su combinación única de grupos funcionales, lo que permite una amplia gama de reacciones químicas e interacciones con objetivos biológicos. Esta versatilidad lo convierte en una herramienta valiosa tanto en la investigación como en las aplicaciones industriales.
Propiedades
Fórmula molecular |
C23H21N3O4S |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C23H21N3O4S/c1-28-20-13-10-17(14-21(20)29-2)22(27)30-19-11-8-16(9-12-19)15-24-26-23(31)25-18-6-4-3-5-7-18/h3-15H,1-2H3,(H2,25,26,31)/b24-15+ |
Clave InChI |
FMWPARAXOZPJCB-BUVRLJJBSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC=CC=C3)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)NC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12027095.png)

![[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12027121.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12027122.png)
![(3Z)-1-benzyl-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12027124.png)

![[4-bromo-2-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12027133.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12027140.png)

![(2E)-2-(1H-Benzimidazol-2-YL)-3-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-2-propenenitrile](/img/structure/B12027150.png)

![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12027168.png)

![2-Chloro-N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide](/img/structure/B12027174.png)
